1,3-Dimethoxy-2-propanol

描述

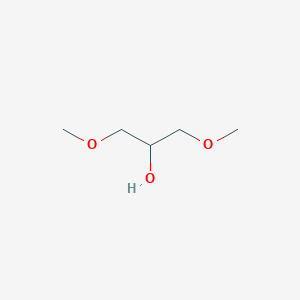

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESKRVSPQJVIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211364 | |

| Record name | 2-Propanol, 1,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-69-8 | |

| Record name | 1,3-Dimethoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin 1,3-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHOXY-2-PROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethoxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN 1,3-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JF0DT9XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthesis Routes of 1,3-Dimethoxy-2-propanol

The production of this compound is primarily achieved through strategies starting from glycerol (B35011) or its derivatives, reflecting a broader trend in green chemistry to valorize this biodiesel byproduct. Alternative routes from other precursors have also been explored.

Glycerol's three hydroxyl groups offer multiple sites for etherification, but achieving high selectivity for a specific diether like this compound can be challenging. Direct synthesis from glycerol often yields a mixture of mono-, di-, and tri-substituted ethers. To overcome this, strategies often employ glycerol-derived platform molecules like epichlorohydrin (B41342) or involve direct, controlled alkylation.

A highly effective and selective method for synthesizing this compound uses epichlorohydrin (ECH), a key chemical intermediate that is commonly produced from glycerol on an industrial scale. In this pathway, ECH is not reacted with glycerol itself, but rather serves as the C3 platform molecule that is directly converted to the target diether by reaction with methanol (B129727).

This process represents a straightforward and high-yield method for producing glyceryl-1,3-diethers. The reaction involves the ring-opening of the epoxide in ECH by a methoxide (B1231860) ion, followed by a second Williamson ether synthesis type reaction at the chloromethyl group. The use of a basic catalyst and an excess of methanol as both a reagent and a solvent drives the reaction towards the desired 1,3-diether product. Researchers have optimized conditions to achieve high conversion and selectivity.

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Epichlorohydrin (ECH) | |

| Reagent/Solvent | Methanol (MeOH) | |

| Catalyst | Base (e.g., Sodium Hydroxide) | |

| Temperature | 65 °C | |

| Molar Ratio (MeOH:ECH) | 15:1 | |

| ECH Conversion | 100% (in 15 min) |

This methodology is noted for its efficiency and favorable green chemistry metrics, providing a selective route to the 1,3-diether that avoids the complex product mixtures often seen with direct glycerol etherification.

Direct alkylation of glycerol offers a more direct path but requires careful control of reaction conditions to maximize the yield of the desired dimethyl ether product over other isomers and the fully methylated ether. This approach typically involves reacting glycerol with a methylating agent, such as dimethyl sulfate (B86663) (DMS) or a methyl halide, in the presence of a strong base like sodium hydroxide (B78521).

The base deprotonates glycerol's hydroxyl groups to form the more nucleophilic glyceroxide, which then attacks the methylating agent. One study investigated the methylation of glycerol using dimethyl sulfate and sodium hydroxide under atmospheric pressure. The research found that a semi-batch process, where DMS was fed into the reactor over time, enhanced the effective methylation. Even with optimization, a mixture of glycerol dimethoxy ethers (GDMEs) and glycerol trimethoxy ether (GTME) was typically produced. Another study noted that when using methyl sulfate, 100% conversion of glycerol could be achieved, but after 40 minutes of reaction, both the dimethylated (this compound) and trimethylated products were present.

| Parameter | Value | Reference |

|---|---|---|

| Methylating Agent | Dimethyl Sulfate (DMS) | |

| Base | Sodium Hydroxide (NaOH) | |

| Molar Ratio (DMS:Glycerol) | 3:2 | |

| Molar Ratio (NaOH:Glycerol) | 3:1 | |

| Temperature | 343 K (70 °C) | |

| Glycerol Conversion | 93.5% | |

| Combined Yield (GDMEs + GTME) | 71.2% |

While glycerol-based routes are prevalent, other synthetic strategies utilizing different starting materials have been considered.

The condensation reaction between methanol and propylene (B89431) oxide is a known industrial process, typically for the production of propylene glycol methyl ethers. These reactions generally yield mono-ether products, such as 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol. While it is chemically conceivable that further reaction could lead to di-ethers, a direct, selective condensation of methanol and propylene oxide to form this compound is not a prominently documented or characterized pathway in the available scientific literature.

Chemical Reactivity and Derivatization Studies

Fundamental Chemical Reactions

The presence of a secondary hydroxyl group and two ether linkages on the propane (B168953) backbone dictates the primary reaction pathways for 1,3-dimethoxy-2-propanol. cymitquimica.comsolubilityofthings.com

Oxidation Pathways to Carbonyl Compounds

The secondary alcohol group of this compound can be oxidized to yield the corresponding ketone, 1,3-dimethoxyacetone. rsc.orgresearchgate.net This transformation is a common and crucial reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as other methods like the Swern and Dess-Martin periodinane oxidations. ethernet.edu.et For instance, the oxidation of secondary alcohols to ketones can be achieved using benzimidazolium dichromate (BIDC) in dimethylsulfoxide. researchgate.net The reaction mechanism typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to produce the ketone. ethernet.edu.et

The resulting 1,3-dimethoxyacetone is a valuable synthon in its own right, serving as a building block in the synthesis of various organic molecules. researchgate.net Studies have shown that glycerol-derived 1,3-diether-2-ketones can exhibit interesting solvent properties. rsc.org

| Reactant | Oxidizing Agent | Product | Reference |

| This compound | Benzimidazolium dichromate (BIDC) | 1,3-Dimethoxyacetone | researchgate.net |

| Secondary Alcohols (general) | Pyridinium chlorochromate (PCC) | Ketone | ethernet.edu.et |

| Secondary Alcohols (general) | Pyridinium dichromate (PDC) | Ketone | ethernet.edu.et |

Reduction Reactions to Alcohol Derivatives

While this compound already contains an alcohol functional group, the term "reduction" in this context could refer to reactions involving the cleavage of the ether bonds, although this is a less common transformation under standard reduction conditions. More relevant is the reduction of the corresponding ketone, 1,3-dimethoxyacetone, back to this compound. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are common in organic chemistry for the reduction of ketones to secondary alcohols. researchgate.net

The mechanism of reduction by metal hydrides like NaBH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide yields the secondary alcohol.

| Reactant | Reducing Agent | Product | Reference |

| 1,3-Dimethoxyacetone | Sodium borohydride (NaBH₄) | This compound | |

| 1,3-Dimethoxyacetone | Lithium aluminum hydride (LiAlH₄) | This compound |

Nucleophilic Substitution Reactions and Functional Group Transformations

The hydroxyl group of this compound can participate in nucleophilic substitution reactions. cymitquimica.com To facilitate this, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or mesylate, or protonated under acidic conditions. Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of functional groups.

For example, the methoxy (B1213986) groups themselves could potentially be substituted by other functional groups through nucleophilic substitution, although this would require harsh reaction conditions. A more common transformation is the reaction of the alcohol with alkylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to further functionalize the molecule.

Synthesis of Advanced this compound Derivatives

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly glyceryl ether derivatives and activated intermediates for further reactions.

Glyceryl Ether Formations Utilizing this compound as Reagent

This compound is a key reagent in the preparation of various glyceryl ethers. Its synthesis often starts from epichlorohydrin (B41342) and methanol (B129727) in the presence of a base like potassium hydroxide (B78521) (KOH). scispace.com This reaction proceeds in a one-pot, two-step sequence involving the nucleophilic substitution of the chlorine atom in epichlorohydrin, followed by the ring-opening of the epoxide by methanol. scispace.com

The resulting this compound can then be used to synthesize other symmetric and asymmetric glyceryl diethers. scispace.com For instance, it can react with other alcohols in the presence of a base to form more complex ether structures. The reactivity of the alcohol used in this synthesis decreases with increasing chain length and branching. scispace.com

| Starting Material | Reagents | Temperature | Yield of this compound | Reference |

| Epichlorohydrin | Methanol, KOH | 65 °C | 85% | scispace.com |

| Epichlorohydrin | Methanol, NaOH | 65 °C | 90% (selectivity) | scispace.com |

Conversion of Secondary Alcohol to Halides or Mesylates for Activated Intermediates

The secondary alcohol group of this compound can be converted into a halide (e.g., chloride or bromide) or a mesylate (-OMs). rsc.org This transformation activates the central carbon atom of the glycerol (B35011) backbone, making it a good electrophile for subsequent nucleophilic substitution reactions. rsc.org

The conversion to a halide can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The formation of a mesylate is typically accomplished by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. These activated intermediates are valuable for creating new carbon-carbon or carbon-heteroatom bonds. For example, these activated forms have been considered as electrophiles in the synthesis of imidazolium (B1220033) ionic liquids. rsc.org

Applications of 1,3 Dimethoxy 2 Propanol in Research and Industry

Role as a Green Solvent

There is growing interest in using this compound as an environmentally friendly "green" solvent. Its low volatility and high polarity make it a suitable replacement for traditional, more hazardous solvents in various chemical processes. Its derivation from renewable glycerol (B35011) further enhances its green credentials.

Use as a Fuel Additive

This compound is being investigated as a potential antiknock additive for both gasoline and diesel fuel. chemicalbook.comchemdad.comamericanchemicalsuppliers.com As an oxygenate, it can be blended with fuels to increase their oxygen content. This can lead to more complete combustion, potentially reducing emissions of carbon monoxide and particulate matter. epo.org The conversion of glycerol to such fuel additives is a promising route for adding value to this biodiesel byproduct. epo.orgplapiqui.edu.ar

Application in Chemical Synthesis

Beyond its role as a solvent, this compound serves as a versatile reagent and building block in organic synthesis. nbinno.comsolubilityofthings.com It can be used as a reactant or an intermediate in the production of other compounds, such as esters, ethers, and more complex molecules for the pharmaceutical and agrochemical industries. nbinno.comontosight.aicymitquimica.com Its bifunctional nature (alcohol and ether groups) allows for a range of chemical transformations. solubilityofthings.com

| Application | Function | Key Performance Attribute | Reference |

|---|---|---|---|

| Solvent | Reaction Medium | High solubility for polar and some non-polar compounds; low volatility. | nbinno.comsolubilityofthings.com |

| Fuel Additive | Oxygenate / Antiknock agent | Improves combustion properties of gasoline and diesel. | epo.orgchemicalbook.comchemdad.comamericanchemicalsuppliers.com |

| Chemical Synthesis | Intermediate / Building Block | Versatile reactant for producing esters, ethers, and other derivatives. | nbinno.comontosight.aicymitquimica.com |

| Pharmaceuticals | Solvent / Excipient | Used as a solvent for water-insoluble drugs and as a diluent. | nbinno.com |

| Cosmetics | Solvent / Humectant | Used in formulations like hair dyes and skin care products. | nbinno.com |

Research in Biomedical and Pharmaceutical Contexts

Exploration in Medicinal Chemistry for Drug Formulation

Currently, there is limited publicly available research that specifically details the exploration of 1,3-Dimethoxy-2-propanol in the context of drug formulation as an excipient or solvent. Pharmaceutical formulations utilize a wide array of solvents and excipients to enhance drug solubility, stability, and delivery uomustansiriyah.edu.iqfda.gov. While this compound possesses solvent properties, its direct application or investigation as a component in final drug formulations is not well-documented in scientific literature.

Utility in Proteomics Research

There is no direct evidence in the available scientific literature to suggest the utility of this compound in proteomics research. Proteomics workflows often involve a variety of chemical reagents for protein extraction, solubilization, digestion, and labeling. However, the role of this compound in these specific applications has not been reported.

Investigation as an Intermediate for Biologically Active Molecules

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules. Its specific chemical structure makes it a valuable building block in multi-step synthetic pathways.

Research has identified this compound as a precursor in the synthesis of glucokinase activators. Glucokinase is a crucial enzyme in glucose metabolism, and its activators are investigated as potential therapeutic agents for managing conditions like type 2 diabetes google.comekb.egresearchgate.netnih.govmdpi.com. The synthesis of these activators often involves complex chemical structures, and this compound can serve as a starting material or an intermediate in the construction of the final active pharmaceutical ingredient.

Specifically, this compound is used in the preparation of heteroarylcarbamoylbenzene derivatives. These derivatives are a class of compounds that have been shown to act as glucokinase activators. The synthesis of these complex molecules is a multi-step process where this compound is a key component in forming the core structure of the final compound.

Environmental Impact and Remediation Studies

Ecotoxicity Assessments and Aquatic Life Effects

In the absence of direct experimental data, predictive models based on the substance's chemical structure (Quantitative Structure-Activity Relationships or QSAR) can provide estimations of its potential aquatic toxicity. However, these are theoretical and have not been presented in the available search results for this specific compound. For related glycerol (B35011) ethers, some assessments suggest a low potential for bioaccumulation due to their relatively low octanol-water partition coefficients. For instance, a safety data sheet for 1-Methoxy-2-propanol (B31579) indicates that bioaccumulation is not expected. It is important to note that such data for related compounds cannot be directly extrapolated to 1,3-Dimethoxy-2-propanol with high certainty.

Table 1: Available Ecotoxicity Information for this compound

| Test Organism | Endpoint | Result | Source |

| Fish | LC50 (96h) | Data not available | N/A |

| Daphnia magna | EC50 (48h) | Data not available | N/A |

| Algae | EC50 (72h) | Data not available | N/A |

This table is for illustrative purposes and highlights the lack of available data.

Degradation Pathways in Environmental Systems

Specific studies detailing the biodegradation or abiotic degradation (e.g., hydrolysis, photodegradation) pathways of this compound in soil or aquatic environments are scarce.

Generally, glycerol ethers are expected to be biodegradable. The ether linkages can be cleaved by microbial enzymes, and the resulting glycerol and alcohol moieties can be further metabolized. For instance, research on the degradation of more complex glycerol dialkyl glycerol tetraethers (GDGTs) suggests a stepwise degradation process involving the hydrolysis of ether bonds. While this compound is a much simpler molecule, similar enzymatic cleavage of the ether bonds would be a plausible initial step in its biodegradation.

Abiotic degradation processes may also play a role in the environmental fate of this compound. Photodegradation, through reaction with hydroxyl radicals in the atmosphere or water, is a potential pathway for the removal of many organic compounds. However, specific rate constants and half-life estimates for this compound are not available in the reviewed literature. Hydrolysis of the ether bonds under typical environmental pH conditions is generally not considered a significant degradation pathway for simple ethers.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,3-Dimethoxy-2-propanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

The proton NMR (¹H NMR) spectrum of this compound provides specific information about the different types of hydrogen atoms in the molecule. The structure, CH₃OCH₂CH(OH)CH₂OCH₃, contains four distinct proton environments. Due to the molecule's symmetry, the two methoxy (B1213986) groups (CH₃) are chemically equivalent, as are the two methylene (B1212753) groups (CH₂).

The expected signals in the ¹H NMR spectrum are:

A singlet for the six protons of the two equivalent methoxy (-OCH₃) groups.

A doublet for the four protons of the two equivalent methylene (-CH₂) groups, which are split by the adjacent methine proton.

A multiplet (specifically a quintet) for the single proton of the methine (-CHOH) group, which is split by the four protons of the two adjacent methylene groups.

A broad singlet for the single hydroxyl (-OH) proton. The position of this peak can be variable, and it may not show coupling depending on the solvent and concentration.

The integration of these peaks would correspond to a 6:4:1:1 proton ratio.

Table 7.1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (2 x -OCH₃) | ~3.3 - 3.4 | Singlet | 6H |

| Methylene (2 x -CH₂-) | ~3.4 - 3.5 | Doublet | 4H |

| Methine (-CHOH) | ~3.8 - 4.0 | Multiplet | 1H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, the six carbon atoms give rise to only three distinct signals in the spectrum.

The expected signals are:

One signal for the two equivalent carbons of the methoxy (-OCH₃) groups.

One signal for the two equivalent carbons of the methylene (-CH₂O-) groups.

One signal for the single carbon of the methine (-CHOH) group.

The chemical shifts are influenced by the electronegativity of the attached oxygen atoms, causing the signals to appear in the downfield region typical for alcohols and ethers.

Table 7.2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| 2 x -C H₃ | ~59 |

| 2 x -C H₂- | ~74 |

| -C HOH | ~71 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When analyzed by electron ionization (EI), the molecule fragments in a predictable manner. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 120, corresponding to the molecular weight of the compound (C₅H₁₂O₃). However, for alcohols, the molecular ion peak is often weak or entirely absent. libretexts.org

The fragmentation pattern is characterized by several key ions. The most prominent fragmentation pathway for ethers and alcohols is alpha-cleavage, where the bond adjacent to the oxygen atom breaks.

Key observed fragments for this compound include:

m/z 45: This is typically the base peak and results from the alpha-cleavage of a C-C bond, leading to the formation of the stable methoxymethyl cation, [CH₂OCH₃]⁺. nih.gov

m/z 75: This significant peak can be formed by the loss of a methoxymethyl radical (•CH₂OCH₃) from the molecular ion, resulting in the [M - 45]⁺ fragment, [C₃H₇O₂]⁺.

m/z 43: This fragment likely corresponds to the propyl cation [C₃H₇]⁺ or an acylium ion [CH₃CO]⁺ if rearrangements occur, though the former is more probable in this structure. nih.gov

Table 7.3: Major Mass Spectral Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Formula |

| 120 | Molecular Ion [M]⁺ | [C₅H₁₂O₃]⁺ |

| 75 | [M - CH₂OCH₃]⁺ | [C₃H₇O₂]⁺ |

| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for its quantitative analysis. Gas chromatography (GC) is particularly well-suited for this volatile compound.

For the analysis of this compound, a GC system equipped with a polar capillary column is typically employed. The stationary phase of the column should be compatible with polar analytes like alcohols and ethers. A common choice would be a column with a polyethylene (B3416737) glycol (WAX) or a modified polysiloxane stationary phase. Detection is often achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification (GC-MS). The coupling of GC with MS allows for the separation of the compound from a mixture, followed by its structural confirmation based on its mass spectrum. researchgate.net

Table 7.4: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Value / Type |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Polar Capillary Column (e.g., DB-WAX, HP-INNOWax) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., initial temp 50-70°C, ramped to >200°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

X-ray Diffraction and Molecular Dynamics Topology for Structural Analysis

While single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, it is not applicable to this compound under standard conditions, as it is a liquid.

However, computational methods like Molecular Dynamics (MD) simulations are used to study its structural and dynamic properties in the liquid phase. For these simulations to be accurate, a robust molecular force field is required. The Automated Topology Builder (ATB) is a repository that provides force field parameters for a vast number of molecules, including this compound, which are compatible with widely used simulation packages like GROMOS. illinois.edunih.gov

The ATB provides a complete molecular topology, which includes a detailed description of the equilibrium values and force constants for all bonds, angles, and dihedrals, as well as partial atomic charges and Lennard-Jones parameters for non-bonded interactions. This allows researchers to simulate the behavior of this compound in various environments, predicting properties like density, heat of vaporization, and conformational preferences. uniquest.com.auuq.edu.au

Table 7.5: Information Provided by Molecular Dynamics Topology for this compound

| Parameter Type | Description |

| Atom Types | Assignment of specific atom types from a force field (e.g., GROMOS 54A7). |

| Partial Charges | Calculated charges on each atom to model electrostatic interactions. |

| Bond Parameters | Equilibrium bond lengths and force constants for all covalent bonds. |

| Angle Parameters | Equilibrium bond angles and force constants. |

| Dihedral Parameters | Parameters governing the rotation around chemical bonds (torsional angles). |

| Non-bonded Parameters | Lennard-Jones parameters (size and interaction energy) for van der Waals forces. |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics (MD) Simulations and Force Field Development

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For 1,3-dimethoxy-2-propanol, MD simulations can provide a detailed understanding of its behavior in various environments, such as in bulk liquid or in solution. The accuracy of these simulations is highly dependent on the quality of the force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles.

The development of a specific and accurate force field for this compound is a critical first step. This process typically involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces). These parameters are often derived from quantum mechanical calculations or experimental data for smaller, related molecules. For instance, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or GAFF (General Amber Force Field) can be used as a starting point and then refined to better reproduce the known physical properties of this compound, such as its density and enthalpy of vaporization.

Once a reliable force field is established, MD simulations can be employed to investigate various properties. For example, simulations of liquid this compound can reveal details about its liquid structure, hydrogen bonding network, and transport properties like viscosity and self-diffusion coefficient. Studies on similar molecules, such as propanol (B110389) and its halogenated derivatives, have demonstrated the utility of MD in understanding how intermolecular interactions, including hydrogen bonds and halogen bonds, influence the supramolecular structure. nih.gov

Table 1: Illustrative Force Field Parameters for this compound (Hypothetical)

| Atom Type | Charge (e) | Sigma (Å) | Epsilon (kJ/mol) |

| C (sp3, CH2) | 0.05 | 3.50 | 0.276 |

| O (ether) | -0.35 | 3.12 | 0.711 |

| H (on C) | 0.06 | 2.50 | 0.126 |

| C (sp3, CH) | 0.20 | 3.50 | 0.276 |

| O (hydroxyl) | -0.68 | 3.07 | 0.880 |

| H (hydroxyl) | 0.42 | 0.00 | 0.000 |

| C (sp3, CH3) | -0.18 | 3.50 | 0.276 |

Note: This table presents a hypothetical set of non-bonded force field parameters for illustrative purposes. Actual parameters would be derived from rigorous computational and experimental validation.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. Methods such as Density Functional Theory (DFT) are commonly employed to study molecules of the size of this compound.

QM calculations can be used to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. These calculations also yield valuable information about the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The MEP, for instance, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with other molecules, including potential sites for nucleophilic or electrophilic attack.

Furthermore, QM methods are instrumental in studying the reactivity of this compound. For example, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. While specific QM studies on this compound are not abundant in the literature, research on similar glycerol (B35011) ethers has utilized these methods to understand their electronic distributions. osti.gov

Table 2: Hypothetical Electronic Properties of this compound from QM Calculations

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.3 D |

Note: These values are hypothetical and serve to illustrate the typical output of quantum mechanical calculations for a molecule of this nature.

Prediction of Molecular Properties through QSPR Methodologies

Quantitative Structure-Property Relationship (QSPR) methodologies are statistical methods that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

For this compound, QSPR models could be developed to predict a range of properties such as boiling point, viscosity, and solubility. The first step in developing a QSPR model is to calculate a large number of molecular descriptors for a set of related compounds, including this compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Subsequently, statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the property of interest.

While specific QSPR models for this compound are not readily found, studies on aliphatic alcohols and ethers have successfully employed QSPR to predict various properties. researchgate.netmdpi.com These studies demonstrate the potential of QSPR as a valuable tool for estimating the properties of new or less-studied compounds like this compound without the need for extensive experimental measurements.

Table 3: Example of Molecular Descriptors Potentially Used in QSPR Models for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 120.15 g/mol |

| Number of Oxygen Atoms | 3 | |

| Topological | Wiener Index | 28 |

| Balaban J Index | 2.89 | |

| Geometrical | Molecular Surface Area | 145.6 Ų |

| Quantum-Chemical | HOMO Energy | -6.5 eV |

Note: The values in this table are either known or hypothetical and illustrate the types of descriptors used in QSPR studies.

Conformational Analysis and Stereochemical Modeling

Computational methods, particularly quantum mechanical calculations, are well-suited for performing conformational analysis. By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. For this compound, key dihedral angles would include the C-C-O-C and C-C-C-O linkages.

Studies on similar molecules, such as propanol, have shown that the conformational preferences can be influenced by factors like intramolecular hydrogen bonding and steric hindrance. nih.gov In this compound, the presence of the hydroxyl group and two ether linkages suggests that intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen atoms could play a significant role in stabilizing certain conformations. Stereochemical modeling would also consider the chirality of the central carbon atom (C2), leading to the existence of (R)- and (S)-enantiomers, which would have identical conformational energy landscapes but opposite optical activities.

Table 4: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kJ/mol) |

| 1 | (gauche, gauche) | 0.0 |

| 2 | (gauche, anti) | 1.2 |

| 3 | (anti, gauche) | 1.5 |

| 4 | (anti, anti) | 3.0 |

Note: This table presents a hypothetical set of stable conformers and their relative energies to illustrate the outcome of a conformational analysis. τ1 and τ2 represent key dihedral angles in the molecule.

Future Research Directions and Unresolved Challenges

Development of Highly Regioselective and Stereoselective Synthetic Routes

The synthesis of 1,3-Dimethoxy-2-propanol, a derivative of glycerol (B35011), presents inherent challenges in achieving high levels of selectivity. Glycerol possesses two primary hydroxyl groups (C1 and C3) and one secondary hydroxyl group (C2). The development of synthetic routes that can precisely target the C1 and C3 positions for methylation while leaving the C2 hydroxyl group unmodified is a significant challenge.

Future research must focus on the development of catalysts and reaction conditions that afford high regioselectivity. Traditional methods like the Williamson ether synthesis, which involves an alkoxide and an organohalide, can be difficult to control with polyol substrates like glycerol, often leading to a mixture of mono-, di-, and tri-substituted products. wikipedia.org Advanced synthetic strategies that could be explored include:

Use of Protecting Groups: Developing efficient methods for temporarily blocking the C2 hydroxyl group to direct methylation to the C1 and C3 positions, followed by a clean deprotection step.

Enzymatic Catalysis: Investigating lipases or other enzymes that can exhibit high regioselectivity in the etherification of glycerol.

Homogeneous and Heterogeneous Catalysis: Designing novel catalysts that can differentiate between the primary and secondary hydroxyl groups based on steric or electronic effects.

Furthermore, since the C2 carbon of this compound is a stereocenter, controlling the stereochemistry of the secondary alcohol is another critical research frontier. The synthesis of enantiomerically pure (R)- or (S)-1,3-Dimethoxy-2-propanol could be crucial for pharmaceutical applications where biological activity is often stereospecific. Research in asymmetric synthesis, potentially through chiral catalysts or enzymatic resolutions, is necessary to access these pure enantiomers and evaluate their unique properties.

Expansion of Green Chemistry Applications and Process Intensification

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govdergipark.org.tr The synthesis and application of this compound offer several opportunities for green innovation.

As a Green Solvent: With a growing demand for environmentally benign solvents, this compound presents potential as a "green" alternative. Its physical properties, such as a relatively high boiling point and potential for biodegradability, make it an attractive candidate to replace more hazardous conventional solvents. merckmillipore.comcolorado.edunih.gov Future research should systematically evaluate its solvency power for a wide range of chemical reactions, its toxicity profile compared to traditional solvents, and its recyclability. Its performance could be benchmarked against other recognized green solvents, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. nih.gov

Greener Synthesis and Process Intensification: The production of this compound itself can be made more sustainable. Key research areas include:

Renewable Feedstocks: Utilizing glycerol derived from biodiesel production as a renewable starting material. bohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Process Intensification: Moving from traditional batch reactors to continuous flow systems or microreactors could significantly improve efficiency, reduce reaction times, and enhance safety. sphinxsai.com Techniques like reactive distillation, which combines chemical reaction and product separation into a single unit, could offer substantial energy and cost savings. sphinxsai.comtudelft.nl

The following table outlines potential process intensification strategies for the synthesis of this compound.

Table 1: Potential Process Intensification Strategies| Strategy | Description | Potential Advantages |

|---|---|---|

| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor where the reaction occurs. | Improved heat and mass transfer, better process control, enhanced safety, easier scale-up. |

| Reactive Distillation | The chemical reactor is also a distillation column; products are separated from reactants as they are formed. | Increased conversion (by overcoming equilibrium limitations), energy savings, reduced capital cost. tudelft.nl |

| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture. | Rapid heating, shorter reaction times, potential for improved yields and selectivity. jddhs.com |

| Catalyst Optimization | Development of highly active and recyclable solid catalysts. | Simplified product purification, reduced waste from catalyst separation, potential for continuous operation. |

Elucidation of Biological Mechanisms of Action in Specific Applications

This compound has been identified as a key intermediate in the synthesis of heteroarylcarbamoylbenzene derivatives that act as glucokinase activators, which are being investigated for the management of diabetes. innospk.comchemicalbook.com This specific application underscores the need to understand the compound's own biological activity and toxicological profile.

Future research should focus on:

Metabolic Pathways: Investigating how this compound is metabolized in biological systems. Like other glycol ethers, it is likely metabolized by alcohol and aldehyde dehydrogenases. nih.govnih.gov Identifying the resulting metabolites is crucial for assessing potential toxicity. For example, some glycol ethers are metabolized to toxic alkoxyacetic acids. nih.govmdsearchlight.com

Toxicology Studies: Conducting comprehensive in vitro and in vivo toxicological studies to determine its potential effects on various organ systems. While general information on the toxicity of glycol ethers exists, suggesting potential neurological, hematological, and reproductive effects, the specific profile of this compound is unknown. epa.govepa.govecetoc.org

Mechanism of Action: If the compound itself shows any biological activity, elucidating its mechanism of action at the molecular level will be essential. This includes identifying protein targets and understanding how it might interfere with cellular signaling pathways, similar to other short-chain alcohols. nih.gov

A clear understanding of its toxicokinetics and toxicodynamics is a prerequisite for its safe use in any application, particularly in the synthesis of pharmaceuticals where trace impurities can have significant health implications.

Advanced Materials Development from this compound Derivatives

The structure of this compound, featuring a reactive secondary hydroxyl group, makes it a valuable building block for new polymers and advanced materials. This is an area with considerable room for exploration, drawing parallels with research on other glycerol-based polymers. bohrium.com

Key research directions include:

Polyester and Polyurethane Synthesis: The hydroxyl group can be used as a site for polymerization reactions. For example, it can be reacted with diacids or diisocyanates to form novel polyesters and polyurethanes, respectively. The methoxy (B1213986) groups would remain as pendant groups along the polymer chain, potentially imparting unique properties such as increased flexibility, altered solubility, or specific thermal characteristics. Research has shown that glycerol-based polyesters can be designed to have pendant hydroxyl groups, which enhances hydrophilicity and allows for further functionalization. acs.org

Functionalization: The hydroxyl group can be chemically modified to introduce other functional groups. This could lead to the creation of specialized monomers for advanced applications. For instance, functionalized glycerol ethers are used as catalysts in certain reactions. nih.govresearchgate.net

Surfactants and Emulsifiers: By attaching a long hydrophobic chain to the hydroxyl group, it may be possible to create novel non-ionic surfactants with properties tailored for specific applications in cosmetics, cleaning products, or industrial formulations.

Adhesives and Coatings: Glycerol-derived polyesters have shown promise as adhesives. scienceopen.com Similarly, polymers derived from this compound could be investigated for their adhesive and film-forming properties.

The table below summarizes potential material applications for derivatives of this compound.

Table 2: Potential Advanced Materials from this compound Derivatives| Derivative Type | Potential Application | Key Research Focus |

|---|---|---|

| Polyesters/Polyurethanes | Biodegradable plastics, elastomers, foams | Control of molecular weight, thermal properties, and biodegradability. |

| Acrylate/Methacrylate Esters | UV-curable coatings, inks, and adhesives | Photopolymerization kinetics, mechanical properties of cured materials. |

| Glycidyl Ethers | Epoxy resin components | Curing behavior, thermal and chemical resistance of the resulting epoxy networks. |

| Alkoxylated Derivatives | Non-ionic surfactants, emulsifiers | Surface tension reduction, critical micelle concentration, emulsification efficiency. |

Comprehensive Environmental Fate and Transport Studies

A thorough understanding of the environmental behavior of this compound is essential for a complete assessment of its sustainability. While some physical properties are known, comprehensive data on its environmental fate and transport are lacking.

Future research in this area should include:

Biodegradation: Determining the rate and pathway of biodegradation in various environmental compartments (soil, water). Studies on similar compounds like ethylene (B1197577) glycol ethers suggest they are generally not persistent in the environment. nih.gov However, specific studies on this compound are needed to confirm its biodegradability and identify any persistent metabolites. The degradation of glycerol ethers can occur via ether bond hydrolysis. plymouth.ac.ukdaneshyari.comresearchgate.net

Soil Mobility: Quantifying the adsorption and desorption behavior of the compound in different soil types. As a polar organic compound, its mobility will be influenced by factors like soil organic matter content and clay mineralogy. usgs.govacs.org Determining its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key priority. nih.govacs.org

Ecotoxicity: Assessing the acute and chronic toxicity to a range of aquatic and terrestrial organisms (e.g., algae, daphnia, fish). This data is crucial for performing environmental risk assessments. exxonmobilchemical.com

Bioaccumulation Potential: Evaluating the potential for the compound to accumulate in living organisms. Its estimated octanol-water partition coefficient (LogP) is low, which generally suggests a low potential for bioaccumulation, but this needs to be confirmed experimentally. chemsrc.com

The following table lists key physicochemical and environmental parameters that require further investigation.

Table 3: Key Parameters for Environmental Fate and Transport Studies| Parameter | Importance | Status |

|---|---|---|

| Water Solubility | Determines concentration in aquatic environments. | Estimated to be high, but requires precise measurement. |

| Vapor Pressure | Influences its tendency to volatilize into the atmosphere. | Data available, but may need validation under various conditions. chemsrc.com |

| Octanol-Water Partition Coefficient (Kow) | Predicts potential for bioaccumulation. | Estimated LogP is -0.53, suggesting low bioaccumulation potential. chemsrc.com |

| Biodegradation Rate (Half-life) | Indicates persistence in the environment. | Unknown; crucial data gap. |

| Soil Adsorption Coefficient (Koc) | Predicts mobility in soil and potential for groundwater contamination. | Unknown; crucial data gap. |

By systematically addressing these research areas, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of sustainable and high-performance products and processes.

常见问题

Basic: What are the key physicochemical properties of 1,3-Dimethoxy-2-propanol, and how can researchers experimentally validate these parameters?

Answer:

Key properties include:

- Boiling point : 172.6±25.0 ℃ (at 760 mmHg)

- Density : 1.0±0.1 g/cm³

- LogP : -0.53 (indicating moderate hydrophilicity)

- Vapor pressure : 0.4±0.7 mmHg at 25℃ .

Experimental validation methods: - Boiling point : Use dynamic distillation under controlled pressure.

- LogP : Determine via shake-flask method with octanol/water partitioning.

- Vapor pressure : Employ static or gas saturation techniques.

For discrepancies, cross-reference computational tools (e.g., G3MP2 or G4MP2 atomization methods for thermodynamic validation) .

Basic: What synthetic routes are available for this compound, and what catalytic conditions optimize yield?

Answer:

A common route involves the reaction of acetaldehyde and propylene oxide in the presence of a base catalyst (e.g., NaOH or KOH) .

Optimization strategies :

- Maintain temperatures between 40–60°C to prevent side reactions.

- Use stoichiometric excess of propylene oxide (1.2:1 molar ratio) to drive completion.

- Monitor reaction progress via GC-MS for intermediate detection.

Basic: How is this compound utilized in biochemical applications, such as protein purification?

Answer:

Its low toxicity and high solubility make it effective for:

- Protein isolation : Use as a co-solvent (5–10% v/v) to stabilize hydrophobic proteins during precipitation.

- Nucleic acid preservation : Add 2–5% (v/v) to aqueous solutions to inhibit nuclease activity .

- Lipid extraction : Combine with chloroform (1:2 ratio) for tissue lipid dissolution .

Advanced: How can researchers calculate the standard molar enthalpy of formation (ΔH⁰f) for this compound using thermochemical frameworks?

Answer:

Use "well-balanced reactions" (WBR) with reference compounds:

Design gas-phase reactions involving glycerol ethers and reference molecules (e.g., CO₂, H₂O).

Apply G4MP2 computational methods to derive theoretical ΔH⁰f values.

Validate against experimental data via atomization energy corrections (e.g., discrepancies <5 kJ/mol indicate reliability) .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., missing toxicity values)?

Answer:

- Case example : reports missing acute toxicity data, while classifies it as H302 (oral toxicity).

- Resolution :

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5 column with He carrier gas.

- HPLC-UV : Employ a C18 column (mobile phase: 70% acetonitrile/30% H₂O) and detect at 210 nm.

- Validation : Spike recovery tests (85–115% acceptable) and limit of detection (LOD < 0.1 ppm) .

Advanced: What experimental protocols mitigate risks associated with this compound’s respiratory and dermal toxicity?

Answer:

- Engineering controls : Use fume hoods with ≥0.5 m/s face velocity during handling.

- PPE : Nitrile gloves (ASTM D6978 compliance) and full-face respirators with organic vapor cartridges.

- First aid : Immediate 15-minute eye irrigation with saline (per ANSI Z358.1) and activated charcoal for oral exposure .

Advanced: How can reaction pathways involving this compound be optimized for green chemistry applications?

Answer:

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.

- Catalyst recycling : Immobilize base catalysts (e.g., MgO on mesoporous silica) for reuse in ≥5 cycles.

- Waste minimization : Implement in-line FTIR monitoring to terminate reactions at >95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。